4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps. The process begins with the preparation of the piperidine derivative, which is then coupled with a triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a coupling reaction can be crucial for the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity starting materials. Industrial methods also focus on the scalability of the synthesis to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the piperidine moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-ethyl-3-((1-(2-methylbenzoyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Compared to these compounds, this compound may offer unique properties, such as different binding affinities or specificities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethyl-3-[[1-(2-methylbenzoyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-16(19-20-18(22)24)11-14-8-6-10-21(12-14)17(23)15-9-5-4-7-13(15)2/h4-5,7,9,14H,3,6,8,10-12H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHHZBYQJMZJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)CC2CCCN(C2)C(=O)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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